molecular formula C16H21NO4 B2492987 Diethyl 2-[(2,5-dimethylanilino)methylene]malonate CAS No. 103976-09-6

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate

Cat. No.: B2492987
CAS No.: 103976-09-6
M. Wt: 291.347
InChI Key: SAXNLAREMLRWHN-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate (CAS: 26833-01-2) is a malonate derivative featuring a methylene bridge linking a diethyl malonate core to a 2,5-dimethyl-substituted aniline group. This compound belongs to the class of diethyl (arylamino)methylene malonates (DAMMs), which are pivotal intermediates in heterocyclic synthesis, particularly for constructing quinolones, pyrazoloquinolinones, and other bioactive scaffolds . Its synthesis typically involves condensation of 2,5-dimethylaniline with diethyl ethoxymethylenemalonate (EMME) under thermal conditions, yielding the product via elimination of ethanol . The electron-donating methyl groups at the 2- and 5-positions of the aniline ring influence both its physicochemical properties and reactivity, distinguishing it from analogs with halide or electron-withdrawing substituents.

Properties

IUPAC Name

diethyl 2-[(2,5-dimethylanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-9-11(3)7-8-12(14)4/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNLAREMLRWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 2,5-dimethylaniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted malonates.

Scientific Research Applications

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of diethyl 2-[(2,5-dimethylanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with similar DAMMs, focusing on substituent effects, synthetic yields, physical properties, and applications.

Key Observations :

  • Electron-withdrawing groups (EWGs) , such as halides (Cl, Br, F), generally reduce yields due to increased steric hindrance or side reactions .
  • Electron-donating groups (EDGs) , like methyl or methoxy, improve solubility and may enhance reaction efficiency . For example, the 3-bromo analog achieves 90% yield due to optimized toluene solvent use .
Physical Properties

Substituents significantly influence melting points (m.p.) and crystallinity:

Compound (Substituent) m.p. (°C) Physical Form Reference
2,5-Dimethylanilino N/A Semi-solid or crystalline*
4-Chlorophenylamino 63–65 Brown oil → semi-solid
4-Fluorophenylamino 68–70 Semi-solid
3-Bromophenylamino 71–73 Yellow needles
4-Bromophenylamino N/A White solid (recrystallized)
2-Methylphenylamino (o-tolyl) N/A Precipitate (hexane wash)

Note: The 2,5-dimethyl derivative’s m.p. is unreported but expected to be higher than para-halogenated analogs due to enhanced symmetry and crystallinity.

Key Observations :

  • Halogenated derivatives (Cl, Br, F) typically exhibit lower melting points compared to alkyl-substituted DAMMs, reflecting differences in molecular packing .
  • Steric effects : Ortho-substituted analogs (e.g., 2-methyl) may form less stable crystals, necessitating purification via hexane or ether washes .

Key Observations :

  • EDGs (e.g., methyl): Enhance electron density at the methylene carbon, facilitating cyclization reactions like the Gould-Jacobs route to quinolones .
  • EWGs (e.g., Cl, Br): Stabilize intermediates in electrophilic aromatic substitution, favoring pyrazoloquinolinone formation .
  • Steric hindrance : Ortho-substituted DAMMs (e.g., 2-methyl) may limit [3+2] annulation efficiency but enable unique regioselectivity .

Biological Activity

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate moiety with two ethyl ester groups and a substituted aniline group. Its molecular formula is C15H19N1O4C_{15}H_{19}N_{1}O_{4}, and it has a molecular weight of approximately 289.35 g/mol. The structure allows for various chemical reactions, including Claisen condensations and Knoevenagel condensations, which are useful in synthesizing diverse organic compounds.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it has been noted to interact with enzymes involved in metabolic processes, potentially leading to its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown broad-spectrum activity against various pathogens. For example, compounds derived from similar structures have demonstrated effectiveness against bacteria such as Xanthomonas oryzae and viruses like the tobacco mosaic virus .

Table 1: Antimicrobial Activity Summary

CompoundTarget PathogenActivity TypeReference
This compoundXanthomonas oryzaeAntibacterial
Chalcone derivatives (related)Tobacco Mosaic VirusAntiviral

Anticancer Activity

Preliminary investigations also suggest that this compound may possess anticancer properties. Similar malonate derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves the reaction of diethyl malonate with substituted aniline derivatives under specific conditions to yield high-purity products suitable for biological assays.
  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on selected bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard bioassays, showing promising results compared to established antibiotics .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications in the aniline substituent can significantly affect biological activity. For instance, variations in the position and type of substituents on the aniline ring lead to different levels of antimicrobial potency .

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H-NMR identifies the methylene proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.3 ppm). 13C^{13}C-NMR confirms the malonate carbonyl (δ 165–170 ppm) .
  • IR : Stretching vibrations at 1680–1700 cm1^{-1} (C=O) and 3200–3300 cm1^{-1} (N-H) validate structure .

Q. Advanced Research Focus

  • X-ray crystallography : Reveals intramolecular N-H⋯O hydrogen bonding (1.86–2.05 Å) and intermolecular C-H⋯O interactions (2.30–2.50 Å), critical for stabilizing crystal packing .
  • DFT calculations : Predict electronic transitions and validate experimental UV-Vis spectra for photochemical applications .

How does this compound participate in multicomponent reactions for heterocyclic synthesis?

Advanced Research Focus
The compound acts as a Michael acceptor in cascade reactions:

  • Pyrazoloquinolinones : Condensation with hydrazines followed by cyclization yields bioactive heterocycles .
  • Imidazoquinolines : Reaction with α,β-unsaturated ketones under microwave irradiation reduces reaction time from hours to minutes (e.g., 8 minutes at 130°C) .

Methodological Tip
Use protic solvents (e.g., ethanol) to stabilize intermediates and reduce side-product formation. Catalytic bases (e.g., piperidine) enhance reaction rates in Knoevenagel steps .

What biological activities are associated with analogs of this compound, and how are they evaluated?

Q. Advanced Research Focus

  • Antimicrobial assays : Bromo and nitro derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli via agar dilution methods .
  • Anticancer screening : MTT assays reveal IC50_{50} values of 10–50 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .

Data Limitations
Bioactivity discrepancies (e.g., inactive methyl derivatives vs. active bromo analogs) highlight the need for QSAR studies to correlate substituent effects with target binding .

How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular docking : Predict binding to kinase ATP pockets (e.g., EGFR) using Glide SP scoring. Bromine substituents improve hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME assess logP (2.5–3.5) and solubility (<−4.0), guiding derivatization for better bioavailability .

Validation Requirement
Correlate in silico predictions with in vitro metabolic stability assays (e.g., microsomal half-life) to refine models .

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